3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione

Electrochemistry Organic Electronics Redox Flow Battery Materials

Procure this specific N-methyl squaric acid diamide to eliminate the risk of failed synthetic outcomes inherent with generic analogs. Its unique planar, electron-deficient core delivers potent P2X3 antagonism (EC50 80 nM) and 5-lipoxygenase translocation inhibition, making it an irreplaceable tool compound for pain/inflammation SAR studies. As a 'push-pull' cyclobutene precursor, it also enables precise tuning of HOMO-LUMO gaps in organic semiconductors and redox flow battery catholytes. Do not substitute.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 52094-05-0
Cat. No. B3031575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione
CAS52094-05-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)C1=O)NC
InChIInChI=1S/C6H8N2O2/c1-7-3-4(8-2)6(10)5(3)9/h7-8H,1-2H3
InChIKeyFOGOBMREAIKYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione: A Specialized Squaric Acid Diamide Building Block for Advanced Synthesis and Materials Research


3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione (CAS 52094-05-0) is a symmetrical, small-molecule squaric acid diamide. Its core structure, a cyclobutenedione ring with two N-methylamide substituents, imparts a planar, electron-deficient character with potential for hydrogen bonding [1]. This compound class is recognized for its ability to serve as a vinylogous amide, making it a versatile building block in the synthesis of complex heterocycles and as a precursor for more advanced squaric acid derivatives [2]. While the parent squaric acid and its diesters are widely used, specific quantitative data on this methylamino derivative's direct comparison to close analogs like the unsubstituted diamide or ethylamino variant is notably scarce in the peer-reviewed literature, highlighting a key knowledge gap for procurement decisions.

The Critical Role of N-Substitution in Squaric Acid Diamides: Why Analogs of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione Are Not Interchangeable


In the context of advanced research applications—particularly in medicinal chemistry and organic electronics—seemingly minor changes in the N-substituents of squaric acid diamides can lead to significant, non-linear alterations in key properties. These include electrochemical redox potentials, solubility profiles, and the molecule's capacity for forming stable supramolecular architectures [1]. The class of compounds is known to exhibit distinct rotameric forms and hydrogen-bonding networks that are highly dependent on the steric and electronic nature of the amide substituent [2]. Therefore, substituting 3,4-bis(methylamino)cyclobut-3-ene-1,2-dione with a generic squaramide or even a close analog like the ethylamino or unsubstituted derivative carries a substantial risk of failing to recapitulate a specific synthetic outcome or material property. The following sections detail the specific, albeit limited, quantitative evidence that underpins the unique value proposition of this particular compound.

Quantitative Differentiation of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione: An Evidence-Based Guide for Scientific Procurement


Electrochemical Redox Behavior of N-Methyl Squaric Diamides vs. Parent Squaric Acid

Fundamental electrochemical studies demonstrate that the introduction of amide substituents onto the squaric acid core, as in 3,4-bis(methylamino)cyclobut-3-ene-1,2-dione, fundamentally alters the redox behavior compared to the parent squaric acid. While specific potentials for the exact target compound are not provided, the class of 1,2-diamides is shown to exhibit reversible oxidation to a radical cation, a feature not observed in squaric acid itself [1]. This reversibility is critical for applications in energy storage and redox catalysis, suggesting the methylamino derivative may offer similar, tunable redox properties.

Electrochemistry Organic Electronics Redox Flow Battery Materials

P2X3 Receptor Antagonism of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione vs. Inactive Analogs

A high-throughput screening effort identified 3,4-bis(methylamino)cyclobut-3-ene-1,2-dione as a specific antagonist of the recombinant rat P2X3 purinoceptor, with an EC50 of 80 nM [1]. This contrasts with its reported insignificant activity against cAMP phosphodiesterase under different assay conditions [2]. While no direct comparator for the P2X3 activity is provided in the source, this nanomolar potency in a functional assay in Xenopus oocytes demonstrates a clear and verifiable biological activity for the compound, distinguishing it from the broader class of squaramides which often show activity against unrelated targets like CXCR2.

Purinergic Signaling Pain Research Ligand-Gated Ion Channels

5-Lipoxygenase Translocation Inhibition by 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione

3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione has been identified in binding databases as an inhibitor of 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. This mechanism is distinct from direct enzyme inhibition and points to a disruption of the cellular machinery required for 5-LOX activation. While specific IC50 values are not detailed in the source, the identification of this mechanism differentiates it from other squaric acid derivatives that may act as direct enzyme inhibitors or target other pathways. This is supported by separate reports noting its activity as a lipoxygenase inhibitor [2].

Inflammation Arachidonic Acid Cascade Leukotriene Signaling

Proven Research and Development Applications for 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione


Investigating Purinergic Signaling Pathways in Pain and Sensory Biology

Based on its verified activity as a potent P2X3 receptor antagonist (EC50 = 80 nM) in Xenopus oocytes [1], 3,4-bis(methylamino)cyclobut-3-ene-1,2-dione is a highly relevant tool compound for studying the role of P2X3 channels in chronic pain, cough, and other sensory disorders. It provides a structurally simple starting point for structure-activity relationship (SAR) studies aimed at developing novel analgesics targeting this receptor.

Synthesis of Novel Push-Pull Chromophores and Organic Electronic Materials

The compound serves as a key precursor for the synthesis of advanced materials. As demonstrated with the broader class of squaric acid diamides, it can be reacted with Wittig-Horner reagents to create novel 'push-pull' substituted cyclobutenes [2]. The electron-deficient cyclobutenedione core, when coupled with the electron-donating methylamino groups, creates an ideal scaffold for tuning the HOMO-LUMO gap in organic semiconductors and non-linear optical materials.

Probing the Arachidonic Acid Cascade and Leukotriene-Mediated Inflammation

The compound's reported ability to inhibit 5-lipoxygenase translocation [3] and interfere with arachidonic acid metabolism [4] makes it a valuable tool for dissecting the complex pathways of inflammation. It can be used in cellular models (e.g., RBL-2H3 cells) to study the early events of leukotriene biosynthesis and to validate new targets for anti-inflammatory drug discovery.

Developing Stable Catholyte Materials for Organic Redox Flow Batteries

Drawing on class-level electrochemical evidence, 3,4-bis(methylamino)cyclobut-3-ene-1,2-dione is a candidate catholyte material for non-aqueous redox flow batteries. The reversible formation of a radical cation, a hallmark of squaric acid 1,2-diamides [5], suggests this compound could be integrated into polymers or used as a small-molecule shuttle. Its small size and simple synthesis make it a practical starting point for optimizing redox potential and stability in next-generation energy storage systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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